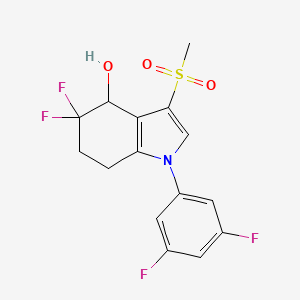
Hif-2|A-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hif-2|A-IN-6 is a compound that targets hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological processes, including angiogenesis, erythropoiesis, and cellular metabolism. The inhibition of HIF-2α has been explored as a therapeutic strategy for diseases such as cancer, where hypoxia and HIF-2α activity contribute to tumor progression and resistance to therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hif-2|A-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents. Generally, the synthesis may involve:
Formation of Intermediates: Initial steps may include the preparation of intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The final steps often involve coupling reactions to form the desired compound, using reagents like palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Hif-2|A-IN-6 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions may involve replacing specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Hif-2|A-IN-6 has a wide range of scientific research applications, including:
Cancer Research: Inhibiting HIF-2α has shown promise in reducing tumor growth and enhancing the efficacy of existing cancer therapies
Hypoxia Studies: The compound is used to study cellular responses to hypoxia and the role of HIF-2α in various physiological and pathological processes.
Drug Development: This compound serves as a lead compound for developing new therapeutics targeting HIF-2α in diseases such as renal cell carcinoma and other hypoxia-related conditions
Mechanism of Action
Hif-2|A-IN-6 exerts its effects by binding to HIF-2α, preventing its dimerization with HIF-1β and subsequent activation of target genes. This inhibition disrupts the transcription of genes involved in angiogenesis, metabolism, and cell survival, thereby reducing the adaptive responses to hypoxia that contribute to disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds targeting HIF-2α include:
PT2385: Another HIF-2α inhibitor with a similar mechanism of action.
PT2977: A more potent and selective HIF-2α inhibitor used in clinical trials for cancer therapy
Uniqueness
Hif-2|A-IN-6 is unique in its specific binding affinity and selectivity for HIF-2α, making it a valuable tool for research and therapeutic applications. Its distinct chemical structure and pharmacokinetic properties differentiate it from other HIF-2α inhibitors, offering potential advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C15H13F4NO3S |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-5,5-difluoro-3-methylsulfonyl-6,7-dihydro-4H-indol-4-ol |
InChI |
InChI=1S/C15H13F4NO3S/c1-24(22,23)12-7-20(10-5-8(16)4-9(17)6-10)11-2-3-15(18,19)14(21)13(11)12/h4-7,14,21H,2-3H2,1H3 |
InChI Key |
FQXQWPCLLDVWCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN(C2=C1C(C(CC2)(F)F)O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















